molecular formula C25H25ClF3N3O2S B2693342 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 878053-90-8

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2693342
CAS No.: 878053-90-8
M. Wt: 524
InChI Key: SQAORORRKZZPHN-UHFFFAOYSA-N
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Description

Historical Development in Medicinal Chemistry

The synthesis of this compound emerged from efforts to optimize indole-based scaffolds for enhanced pharmacokinetic and target-binding properties. First documented in PubChem in 2007, its structure combines a 1H-indole core modified at the N1 position with a 2-(azepan-1-yl)-2-oxoethyl group and at C3 with a sulfanyl-acetamide linkage to a 2-chloro-5-(trifluoromethyl)phenyl moiety. This design likely originated from structure-activity relationship (SAR) studies on indole derivatives, where azepane rings were introduced to improve metabolic stability and blood-brain barrier penetration, as seen in analogs like M2698 (HY-100501), a dual Akt/p70S6K inhibitor.

The incorporation of the trifluoromethyl group aligns with trends in fluorinated drug development, where electron-withdrawing substituents enhance binding affinity to hydrophobic pockets in target proteins. Early synthetic routes for related azepine-indole hybrids, as described in patent CN101704815A, involved multi-step alkylation and coupling reactions, suggesting similar methodologies for this compound.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C25H25ClF3N3O2S
Molecular Weight 524.0 g/mol
IUPAC Name 2-[1-[2-(Azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
SMILES C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Significance in Indole-Based Pharmacology

Indole derivatives are pivotal in drug discovery due to their ability to mimic tryptophan residues in proteins and modulate diverse pathways, including kinase signaling and inflammatory responses. The indole core in this compound serves as a planar aromatic system facilitating π-π stacking interactions with target proteins, while the sulfanyl-acetamide linker introduces conformational flexibility critical for binding to allosteric sites. Comparative analysis with structurally related compounds, such as Acrizanib (HY-109020), a VEGFR-2 inhibitor, highlights the role of the trifluoromethylphenyl group in enhancing lipophilicity and target selectivity.

The azepane ring, a seven-membered nitrogen heterocycle, contributes to improved solubility and reduced off-target effects compared to smaller cyclic amines. This feature is shared with kinase inhibitors like M2698, where azepane modifications improved blood-brain barrier penetration. Additionally, the chloro-substituent on the phenyl ring may engage in halogen bonding with key residues in enzymatic active sites, a strategy employed in protease inhibitors.

Current Research Landscape and Challenges

Recent studies on this compound remain limited in the public domain, though its structural analogs suggest potential applications in oncology and inflammation. For instance, Matrine (HY-N0164), another indole alkaloid, demonstrates anti-cancer activity via apoptosis induction, hinting at possible mechanistic overlaps. Challenges in advancing this compound include:

  • Synthetic Complexity : The multi-step synthesis involving indole alkylation, sulfanyl-acetamide coupling, and azepane incorporation requires optimization for scalability.
  • Solubility Limitations : With a molecular weight exceeding 500 g/mol, achieving aqueous solubility without prodrug strategies may hinder in vivo efficacy.
  • Target Identification : While the indole scaffold is associated with kinase and interleukin modulation, precise molecular targets remain uncharacterized.

Emergence as a Subject of Scientific Investigation

The compound’s emergence as a research subject parallels broader interest in hybrid pharmacophores combining indole, azepane, and fluorinated aryl groups. Patent CN101704815A underscores the therapeutic potential of azepine-indole hybrids in modulating protein-protein interactions, particularly in cancer and autoimmune diseases. Furthermore, the trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., Celecoxib) supports its inclusion in novel compounds to enhance binding kinetics and metabolic stability.

Current investigations likely focus on:

  • Kinase Inhibition : Analogous to Acrizanib and M2698, this compound may target VEGFR or PI3K/Akt/mTOR pathways.
  • Anti-Inflammatory Activity : The indole scaffold’s historical association with COX-2 inhibition suggests potential for cytokine regulation.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClF3N3O2S/c26-19-10-9-17(25(27,28)29)13-20(19)30-23(33)16-35-22-14-32(21-8-4-3-7-18(21)22)15-24(34)31-11-5-1-2-6-12-31/h3-4,7-10,13-14H,1-2,5-6,11-12,15-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAORORRKZZPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Final Coupling Reaction: The final step involves the coupling of the indole-azepane intermediate with 2-chloro-5-(trifluoromethyl)phenyl acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group serves as a nucleophilic site, enabling reactions with electrophilic agents.
Example Reaction:

Compound+R-XBase (e.g., K2CO3,DMF)R-S-Product+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3, \text{DMF})} \text{R-S-Product} + \text{HX}

Key Observations:

  • Chloroacetamide derivatives (e.g., ) react with thiols under basic conditions to form thioether linkages.

  • Optimal yields require polar aprotic solvents (e.g., DMF) and mild heating (40–60°C) .

Reagent Product Conditions Yield Source
Bromoethyl acetateThioether-linked acetamide derivativeK2_2CO3_3, DMF, 45°C60–75%
Alkyl halidesAlkyl sulfidesEt3_3N, CH2_2Cl2_2, RT50–80%

Hydrolysis of Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
Reaction Pathways:

  • Acidic Hydrolysis:

    Acetamide+H2OHCl, refluxCarboxylic Acid+NH3\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{HCl, reflux}} \text{Carboxylic Acid} + \text{NH}_3
  • Basic Hydrolysis:

    Acetamide+NaOHΔCarboxylate Salt+NH3\text{Acetamide} + \text{NaOH} \xrightarrow{\Delta} \text{Carboxylate Salt} + \text{NH}_3

Key Findings:

  • The electron-withdrawing trifluoromethyl group enhances hydrolysis rates .

  • Hydrolysis is pH-dependent, with optimal yields in 1M NaOH at 90°C .

Oxidation of Sulfanyl Group

The sulfanyl linker oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
Reaction:

-S-H2O2,AcOH-SO-excess H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2-

Conditions:

  • Sulfoxide: 30% H2_2O2_2, acetic acid, 0°C, 2h .

  • Sulfone: Excess H2_2O2_2, 60°C, 6h .

Impact on Bioactivity:

  • Oxidation to sulfone enhances metabolic stability in pharmaceutical analogs .

Electrophilic Aromatic Substitution on Indole

The indole ring undergoes electrophilic substitution at the C5 position due to electron-rich π-system.
Example Reaction (Nitration):

Indole+HNO3H2SO45-Nitroindole derivative\text{Indole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitroindole derivative}

Key Notes:

  • Substituents on the azepane chain modulate regioselectivity.

  • Trifluoromethyl groups on the phenyl ring deactivate the indole toward electrophiles .

Azepane Ring Functionalization

The azepane moiety participates in ring-opening or alkylation reactions.
Reactions:

  • Alkylation:

    Azepane+R-XBaseN-Alkyl azepanium salt\text{Azepane} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkyl azepanium salt}
  • Hydrolysis:

    Azepane+H2OH+Linear amino alcohol\text{Azepane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Linear amino alcohol}

Conditions:

  • Alkylation requires anhydrous conditions (e.g., THF, NaH) .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s interactions with proteins (e.g., S100A10 annexin) involve non-covalent binding:

  • Mechanism: The trifluoromethylphenyl group enhances hydrophobic interactions, while the sulfanyl linker contributes to hydrogen bonding .

  • SAR Insight: Modifications to the indole or azepane groups significantly alter binding affinity .

Stability Under Environmental Conditions

Condition Effect Source
Acidic (pH < 3)Hydrolysis of acetamide; sulfone formation
Basic (pH > 10)Acetamide hydrolysis; indole degradation
UV lightIndole ring photooxidation
High temperatureDecomposition above 200°C

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide exhibit significant antitumor activity. Specifically, derivatives of indole-based acetamides have shown effectiveness against various solid tumors, including colorectal and lung cancers.

Case Studies and Findings

  • Colon Cancer Research : A study highlighted that indole derivatives can inhibit tumor growth in colorectal carcinoma models, which is particularly relevant given the high incidence of this cancer type globally . The mechanisms of action often involve apoptosis induction and cell cycle arrest.
  • Lung Cancer Models : Similar compounds have been tested in lung cancer models, demonstrating promising results in reducing tumor size and improving survival rates . The ability of these compounds to target specific pathways involved in tumor progression is a focal point of ongoing research.
  • Mechanistic Insights : The antitumor effects are believed to stem from the modulation of various signaling pathways, including those related to apoptosis and angiogenesis. This makes them attractive candidates for further development as chemotherapeutic agents.

Synthesis and Development

The synthesis of This compound typically involves several steps:

  • Formation of Indole Derivatives : Starting materials are reacted under controlled conditions to form the indole core.
  • Introduction of Sulfanyl Group : This step is crucial for enhancing the biological activity of the resulting compound.
  • Acetamide Formation : The final step involves acylation to produce the acetamide functionality, which is essential for the compound's activity.

Mechanism of Action

The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications
Target Compound Sulfanyl linker, azepane, 2-chloro-5-(trifluoromethyl)phenyl Likely C25H25ClF3N3O2S High lipophilicity (CF3), potential enzyme inhibition or receptor modulation
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide 4-Chlorophenyl substituent, sulfanyl linker, azepane C24H26ClN3O2S Moderate lipophilicity; chloro group may enhance target selectivity
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-(2-methylphenyl)acetamide Sulfonyl linker, 2-methylphenyl, azepane C25H27N3O4S Increased electron-withdrawing capacity (sulfonyl); potential solubility challenges
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Sulfonamide linker, bis-CF3, 4-chlorobenzoyl, 5-methoxy-indole C26H17ClF6N2O5S Enhanced metabolic stability (CF3), potential COX-2 inhibition
2-((5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-substituted acetamides Oxadiazole core, sulfanyl linker, variable N-substituents Variable (e.g., C20H17N5O2S) Oxadiazole improves π-π interactions; antimicrobial/anticancer applications reported

Key Findings

Electronic and Steric Effects :

  • The target compound ’s 2-chloro-5-(trifluoromethyl)phenyl group provides steric bulk and electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets .
  • Replacing the sulfanyl (–S– ) linker with sulfonyl (–SO2– ) (as in ) increases polarity but may reduce membrane permeability.

Pharmacological Implications :

  • Compound 41 () incorporates a sulfonamide and bis-CF3 groups, suggesting utility in anti-inflammatory contexts (similar to indomethacin analogs) .
  • Oxadiazole derivatives () exhibit diverse bioactivity due to their hydrogen-bonding capacity, contrasting with the target compound’s indole-azepane scaffold .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a functionalized indole with a sulfanyl-acetamide intermediate, analogous to methods in .
  • Sulfonyl variants (e.g., ) require additional oxidation steps, complicating synthesis .

Physicochemical Properties: The trifluoromethyl group in the target compound boosts metabolic stability compared to non-fluorinated analogs (e.g., ) . Sulfonyl-linked compounds (e.g., ) exhibit higher melting points and lower solubility in nonpolar solvents .

Biological Activity

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features, including an indole core, a sulfur linkage, and an azepane ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C25H28ClF3N3O2S
Molecular Weight 470.03 g/mol
LogP 4.4932
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 42.894 Ų

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The indole core of the compound is known to interact with GPCRs, which are crucial for many signaling pathways in cells. This interaction can influence various physiological processes, including neurotransmission and hormone release .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
  • Antioxidant Activity : Some derivatives of acetamide compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related indole-based compounds. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research indicates that certain acetamide derivatives possess antimicrobial properties. In vitro assays have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar activity .

Neuroprotective Effects

The ability of the compound to cross the blood-brain barrier could render it useful in neurodegenerative diseases. Studies are ongoing to evaluate its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease, focusing on its ability to modulate neurotransmitter levels and reduce neuroinflammation .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies using MTT assays have shown that related compounds can induce apoptosis in cancer cell lines with IC50 values in the micromolar range .
  • In Vivo Models : Animal studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of the compound. Early results suggest promising bioavailability and therapeutic indices .

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves multi-step routes, including coupling of azepane-containing indole derivatives with sulfanyl-acetamide intermediates. Key challenges include:

  • Steric hindrance from the trifluoromethyl and chloro-substituted phenyl group, requiring controlled temperatures (e.g., 0–5°C for nitro group reductions) to avoid side reactions .
  • Protection/deprotection strategies for the indole NH group during sulfanyl-acetamide coupling. Use tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic attacks .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) ensures separation of structurally similar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • FTIR Spectroscopy : Confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹), sulfanyl S–C bonds (~650–700 cm⁻¹), and indole N–H vibrations (~3400 cm⁻¹). Compare experimental peaks with DFT-calculated spectra for validation .
  • NMR Analysis : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify:
  • Indole protons (δ 7.2–8.1 ppm, aromatic region).
  • Azepane protons (δ 1.4–1.8 ppm, methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodology :

  • Solubility Screening : Use a tiered approach:

DMSO stock solutions (10 mM) diluted into PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .

Co-solvents : Add 10% polyethylene glycol (PEG-400) to enhance solubility without cytotoxicity .

  • Stability Studies : Incubate the compound in PBS at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS and compare with synthetic standards .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built targets. Focus on:
  • Hydrophobic pockets accommodating the trifluoromethylphenyl group.
  • Hydrogen bonds between the acetamide carbonyl and conserved lysine/aspartate residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) for ligand-protein complexes .

Q. How can researchers resolve contradictions in enzyme inhibition data across different assay platforms?

  • Methodology :

  • Assay Validation : Compare results from:

Fluorescence-based assays (e.g., ADP-Glo™ kinase assays).

Radioactive filter-binding assays (³²P-ATP incorporation).

  • Control Experiments : Test the compound’s autofluorescence or ATP-competitive behavior using a non-hydrolyzable ATP analog (e.g., AMP-PNP) .
  • Data Normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinases) to account for inter-assay variability .

Q. What strategies optimize in vivo pharmacokinetic (PK) profiles while minimizing toxicity?

  • Methodology :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS. Identify major metabolites for structural modification .
  • Toxicogenomics : Perform RNA-seq on hepatocytes treated with the compound (10 µM, 24 hours). Pathway enrichment analysis (e.g., KEGG) highlights oxidative stress or apoptosis markers .
  • Formulation : Develop PEGylated nanoparticles (100–200 nm) to enhance plasma half-life and reduce renal clearance .

Methodological Notes

  • Synthetic References : Palladium-catalyzed reductive cyclization ( ) and nitroarene intermediates ( ) provide foundational protocols.
  • Spectroscopic Validation : Cross-reference experimental data with PubChem entries (e.g., InChI keys, canonical SMILES) to ensure structural accuracy .

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